N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide is an organic compound that features a furan ring and a benzenesulfonamide moiety. This compound is of interest due to its unique structural properties, which combine the reactivity of the furan ring with the stability and functional versatility of the benzenesulfonamide group.
Mechanism of Action
Furan derivatives can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
The presence of the ether oxygen in the furan ring adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution on the furan ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution on the sulfonamide group can be achieved using alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Amines or other reduced sulfonamide derivatives.
Substitution: Various substituted furan or sulfonamide derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide
- N-(2-(furan-3-yl)ethyl)-4-methylbenzenesulfonamide
- N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide
Uniqueness
This compound is unique due to the specific positioning of the furan ring and the methyl groups on the benzenesulfonamide moiety. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-11-3-4-12(2)14(9-11)19(16,17)15-7-5-13-6-8-18-10-13/h3-4,6,8-10,15H,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIAQSABVMXGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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